2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a prop-2-en-1-ylamino group, and a phenoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenol.
Reaction with Acetyl Chloride: This intermediate is then reacted with acetyl chloride in the presence of a base to form the acetamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines.
Scientific Research Applications
2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the acetamide functionality.
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar structure but with a different ester group.
Uniqueness
2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-11-21-13-16-7-10-18(19(12-16)24-3)25-14-20(23)22-17-8-5-15(2)6-9-17/h4-10,12,21H,1,11,13-14H2,2-3H3,(H,22,23) |
InChI Key |
IWGDMTILSGZHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNCC=C)OC |
Origin of Product |
United States |
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